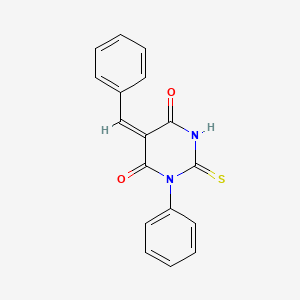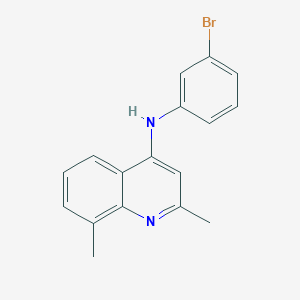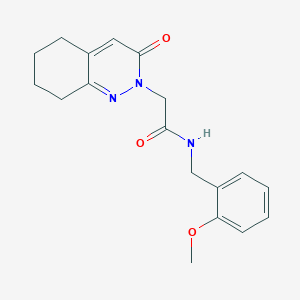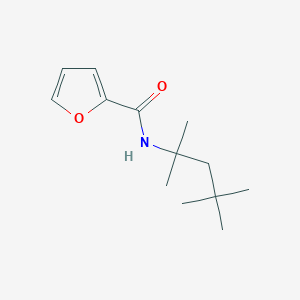![molecular formula C17H16N2O2S B5700927 N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide and related compounds typically involves the formation of quinoline derivatives through condensation reactions, as well as the introduction of thiophene and carboxamide functional groups. For instance, quinoline derivatives can be synthesized via the condensation of anthranilic acids to form isatoic anhydrides, followed by reaction with ethyl acetoacetate to yield substituted quinolines (Jentsch et al., 2018).
Molecular Structure Analysis
The molecular structure of N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide includes a quinoline core, a thiophene ring, and a carboxamide group. The structural analysis often involves crystallography to determine the arrangement of these groups and their conformation within the molecule. For example, crystallography studies on related quinoline derivatives provide insights into their conformation, such as the cis configuration of carboxamide groups and their spatial orientation relative to the quinoline ring (Dasari & Srikrishnan, 2002).
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer activities . The biological activity of thiophene derivatives can also vary widely .
Direcciones Futuras
Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, studying its reactivity, and investigating its physical and chemical properties. Given the biological activities exhibited by similar compounds, this compound could be a potential candidate for drug development .
Propiedades
IUPAC Name |
N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-19(17(21)15-8-5-9-22-15)11-13-10-12-6-3-4-7-14(12)18-16(13)20/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFWOLPMMGRMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)

![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)




